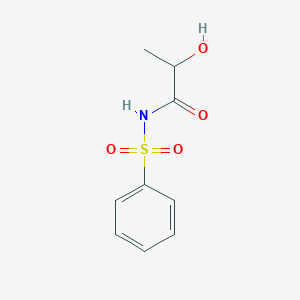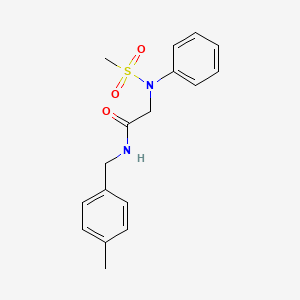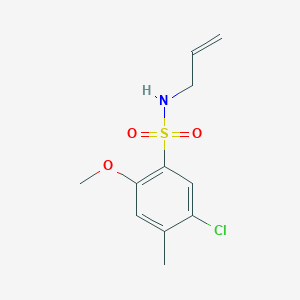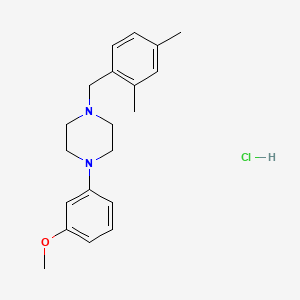![molecular formula C17H19NO5S B4961214 N-benzyl-N-[(4-methoxy-3-methylphenyl)sulfonyl]glycine](/img/structure/B4961214.png)
N-benzyl-N-[(4-methoxy-3-methylphenyl)sulfonyl]glycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-N-[(4-methoxy-3-methylphenyl)sulfonyl]glycine is a compound that belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs). It is also known as BMS-204352 and is a selective inhibitor of cyclooxygenase-2 (COX-2). This compound has been studied extensively for its potential use in the treatment of inflammation, pain, and cancer.
Mécanisme D'action
N-benzyl-N-[(4-methoxy-3-methylphenyl)sulfonyl]glycine is a selective inhibitor of COX-2. COX-2 is an enzyme that is involved in the synthesis of prostaglandins, which are lipid mediators that play a key role in the inflammatory response. By inhibiting COX-2, N-benzyl-N-[(4-methoxy-3-methylphenyl)sulfonyl]glycine can reduce the production of prostaglandins and thus reduce inflammation and pain.
In addition to its effects on prostaglandin synthesis, N-benzyl-N-[(4-methoxy-3-methylphenyl)sulfonyl]glycine has also been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. The exact mechanism by which this compound exerts its anti-cancer effects is not fully understood, but it is thought to involve the inhibition of multiple signaling pathways that are involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
N-benzyl-N-[(4-methoxy-3-methylphenyl)sulfonyl]glycine has been shown to have anti-inflammatory and analgesic effects in various animal models of inflammation and pain. It has also been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. In addition, this compound has been shown to have antioxidant properties, which may contribute to its anti-inflammatory and anti-cancer effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-benzyl-N-[(4-methoxy-3-methylphenyl)sulfonyl]glycine in lab experiments is its selectivity for COX-2. This allows researchers to study the specific effects of COX-2 inhibition without affecting other enzymes that are involved in the inflammatory response. Another advantage is its potential use in cancer treatment, which makes it a valuable tool for cancer research.
One limitation of using N-benzyl-N-[(4-methoxy-3-methylphenyl)sulfonyl]glycine in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to administer to cells or animals in a consistent and controlled manner. Another limitation is its potential toxicity, which may limit its use in certain experiments or require the use of lower doses.
Orientations Futures
There are several future directions for research on N-benzyl-N-[(4-methoxy-3-methylphenyl)sulfonyl]glycine. One area of research is the development of more potent and selective COX-2 inhibitors that can be used in the treatment of inflammation and pain. Another area of research is the development of N-benzyl-N-[(4-methoxy-3-methylphenyl)sulfonyl]glycine analogs that have improved solubility and bioavailability.
In addition, there is ongoing research on the use of N-benzyl-N-[(4-methoxy-3-methylphenyl)sulfonyl]glycine in cancer treatment. Future studies will focus on the specific mechanisms by which this compound exerts its anti-cancer effects and the development of more effective cancer treatments based on this compound.
Conclusion:
N-benzyl-N-[(4-methoxy-3-methylphenyl)sulfonyl]glycine is a compound that has been extensively studied for its potential use in the treatment of inflammation, pain, and cancer. It is a selective inhibitor of COX-2 and has been shown to have anti-inflammatory, analgesic, and anti-cancer effects. While there are limitations to its use in lab experiments, this compound has the potential to be a valuable tool for research in these areas. Ongoing research will focus on the development of more potent and selective COX-2 inhibitors and the use of N-benzyl-N-[(4-methoxy-3-methylphenyl)sulfonyl]glycine in cancer treatment.
Méthodes De Synthèse
The synthesis of N-benzyl-N-[(4-methoxy-3-methylphenyl)sulfonyl]glycine involves the reaction of 4-methoxy-3-methylbenzenesulfonyl chloride with N-benzylglycine in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified by column chromatography to obtain the final product.
Applications De Recherche Scientifique
N-benzyl-N-[(4-methoxy-3-methylphenyl)sulfonyl]glycine has been extensively studied for its potential use in the treatment of inflammation, pain, and cancer. It has been shown to be a selective inhibitor of COX-2, which is an enzyme that plays a key role in the inflammatory response. By inhibiting COX-2, N-benzyl-N-[(4-methoxy-3-methylphenyl)sulfonyl]glycine can reduce inflammation and pain.
In addition to its anti-inflammatory and analgesic properties, N-benzyl-N-[(4-methoxy-3-methylphenyl)sulfonyl]glycine has also been studied for its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in cancer cells. This compound has been studied in various types of cancer, including breast cancer, prostate cancer, and lung cancer.
Propriétés
IUPAC Name |
2-[benzyl-(4-methoxy-3-methylphenyl)sulfonylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5S/c1-13-10-15(8-9-16(13)23-2)24(21,22)18(12-17(19)20)11-14-6-4-3-5-7-14/h3-10H,11-12H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAGIKXLDPMXRSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-N-[(4-methoxy-3-methylphenyl)sulfonyl]glycine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{5-[(2,4-dichlorobenzoyl)amino]-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}propanoic acid](/img/structure/B4961134.png)

![1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-(3'-fluoro-3-biphenylyl)-4-piperidinecarboxamide](/img/structure/B4961156.png)
![ethyl 6-bromo-2-[(dimethylamino)methyl]-5-hydroxy-1-methyl-1H-indole-3-carboxylate hydrochloride](/img/structure/B4961163.png)


![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[(2-chlorophenyl)amino]acrylonitrile](/img/structure/B4961182.png)


![2-[(4-chlorobenzyl)thio]-N-(1-isopropyl-2-methylpropyl)acetamide](/img/structure/B4961224.png)
![methyl 5-(aminocarbonyl)-2-{[(4-ethyl-5-methyl-3-thienyl)carbonyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B4961231.png)
![N-[3-(4-morpholinyl)propyl]-4-nitro-2-(trifluoromethyl)aniline](/img/structure/B4961238.png)
![4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(6-methyl-2-pyridinyl)butanamide](/img/structure/B4961244.png)
![N-phenyl-2-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B4961252.png)